Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Description
Historical Development and Discovery
The development of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate can be traced to the broader exploration of diazabicyclic scaffolds that began gaining prominence in the late twentieth century. The compound, bearing the Chemical Abstracts Service registry number 1312456-05-5, emerged from systematic investigations into bicyclic nitrogen-containing heterocycles. Early synthetic efforts focused on developing practical methodologies for constructing the diazabicyclo[4.2.1]nonane core structure, which presented significant synthetic challenges due to its rigid bicyclic framework and the precise positioning of nitrogen atoms.
The historical significance of this compound class became apparent through research into three-component cycloaddition reactions. Zhang and colleagues demonstrated that [3+2] cycloaddition followed by reduction and lactamization could be developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffolds. This breakthrough represented a pivotal moment in the synthetic accessibility of these complex bicyclic systems, enabling researchers to access previously challenging molecular architectures with improved efficiency and selectivity.
The evolution of synthetic approaches to this compound family has been marked by continuous refinement of methodologies. Recent developments have focused on crystallization-induced diastereomer transformation approaches, which have proven particularly valuable for scalable asymmetric synthesis. These methods utilize chiral auxiliary handles and have demonstrated excellent stereocontrol in the formation of the bicyclic diamine derivatives that serve as precursors to the target compound.
Structural Significance in Organic Chemistry
The structural architecture of this compound embodies several key features that contribute to its significance in organic chemistry. The molecule possesses a rigid bicyclic framework with two nitrogen atoms positioned at specific bridgehead and bridging positions, creating a distinctive three-dimensional molecular geometry. The presence of the ketone functionality at the 4-position and the protected carboxylate group at the 9-position provides multiple sites for further chemical modification and derivatization.
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1312456-05-5 | |
| Molecular Formula | C₁₂H₂₀N₂O₃ | |
| Molecular Weight | 240.30 g/mol | |
| Physical Form | Solid | |
| Minimum Purity Specification | 97-98% |
The bicyclic nature of this compound imparts significant conformational rigidity, which has profound implications for its biological activity and synthetic utility. The diazabicyclo[4.2.1]nonane core creates a well-defined three-dimensional scaffold that can serve as a template for the presentation of functional groups in specific spatial orientations. This structural feature is particularly valuable in medicinal chemistry applications where precise molecular recognition is required.
The tert-butyl carboxylate protecting group serves dual purposes in the molecular design. First, it provides protection for the carboxylic acid functionality during synthetic transformations, allowing for selective reactions at other sites within the molecule. Second, the bulky tert-butyl group can influence the overall molecular conformation and may contribute to specific binding interactions in biological systems. The ease of removal of this protecting group under acidic conditions makes it particularly attractive for synthetic applications where the free carboxylic acid is ultimately desired.
The ketone functionality at the 4-position represents another structurally significant feature. This carbonyl group not only contributes to the overall electronic properties of the molecule but also provides a reactive site for further synthetic elaboration. The positioning of this ketone within the bicyclic framework creates opportunities for selective reduction, condensation reactions, and other transformations that can lead to diverse molecular architectures.
Current Research Trends and Applications
Contemporary research involving this compound spans multiple areas of chemical investigation, with particular emphasis on medicinal chemistry applications and synthetic methodology development. The compound has found significant utility as a building block in the construction of complex pharmaceutical intermediates and bioactive molecules.
Recent investigations have demonstrated the value of the diazabicyclo[4.2.1]nonane scaffold in the development of orexin receptor antagonists. Coleman and colleagues reported the synthesis of constrained diazepanes having a 3,9-diazabicyclo[4.2.1]nonane bicyclic core with good oral bioavailability and sleep-promoting activity in rat electroencephalography models. These findings highlight the therapeutic potential of compounds built upon this structural framework and underscore the importance of the protected carboxylate derivative as a synthetic intermediate.
Table 2: Contemporary Research Applications
The field of synthetic methodology continues to benefit from advances in the preparation and utilization of this compound. Modern approaches have focused on developing more efficient and environmentally sustainable synthetic routes. The implementation of crystallization-induced diastereomer transformation techniques has emerged as a particularly promising approach, offering practical solutions for the scalable asymmetric synthesis of the bicyclic diamine derivatives that serve as precursors to the target compound.
Pharmaceutical research has identified multiple therapeutic areas where the diazabicyclo[4.2.1]nonane scaffold shows promise. Beyond orexin receptor antagonists, researchers have explored applications in central nervous system drug development, where the rigid bicyclic framework provides opportunities for selective receptor binding and improved pharmacological profiles. The protected carboxylate functionality is particularly valuable in these contexts, as it allows for fine-tuning of the compound's physicochemical properties while maintaining synthetic accessibility.
Current trends in the field also emphasize the development of more efficient synthetic pathways that minimize waste and reduce environmental impact. The use of one-pot methodologies, as demonstrated in the [3+2] cycloaddition approaches, represents an important step toward more sustainable synthetic practices. These methods not only improve synthetic efficiency but also reduce the need for intermediate purification steps, making the overall process more economically viable for large-scale applications.
The integration of computational chemistry approaches with experimental investigations has become increasingly important in understanding the structure-activity relationships of compounds based on this scaffold. These studies provide valuable insights into the conformational preferences and electronic properties that contribute to biological activity, enabling more rational design approaches in drug discovery programs.
Properties
IUPAC Name |
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)7-13-10(15)6-8/h8-9H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDUEORZXQGBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate generally follows a multi-step approach involving:
Bicyclic Core Assembly: The bicyclic diazabicyclo[4.2.1]nonane scaffold is typically constructed via intramolecular cyclization reactions starting from appropriately substituted diamine or hydrazine precursors. The bicyclic framework involves a 3,9-diazabicyclo ring system with a ketone (4-oxo) functionality.
Introduction of the tert-Butyl Ester Group: The tert-butyl carboxylate group at position 9 is introduced by esterification or carbamate formation using tert-butyl chloroformate or tert-butyloxycarbonyl (Boc) protecting group chemistry. The reaction is often facilitated by a base such as triethylamine in an aprotic solvent like dichloromethane at low temperature to optimize yield and selectivity.
Oxidation to 4-oxo: The ketone at the 4-position can be introduced by selective oxidation of the corresponding alcohol or via oxidation of the bicyclic intermediate using mild oxidants under controlled conditions.
Representative Preparation Procedure
A typical laboratory-scale synthesis might include the following steps:
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Diamine or hydrazine precursor | Starting material for bicyclic ring formation | Linear precursor |
| 2 | Intramolecular cyclization (acid/base catalysis) | Formation of diazabicyclo[4.2.1]nonane ring | Bicyclic intermediate |
| 3 | tert-Butyl chloroformate, triethylamine, DCM, 0–5°C | Esterification to introduce tert-butyl carboxylate | tert-butyl 3,9-diazabicyclo nonane-9-carboxylate |
| 4 | Mild oxidizing agent (e.g., PCC, Dess–Martin periodinane) | Oxidation at position 4 to form ketone | This compound |
This sequence ensures the formation of the bicyclic core with the desired functional groups in place.
Industrial Scale Considerations
On an industrial scale, the synthesis is adapted for larger batch sizes with emphasis on:
Reagent Quality: Use of industrial-grade tert-butyl chloroformate and solvents with controlled moisture levels to prevent side reactions.
Reaction Control: Precise temperature regulation and controlled addition of reagents to minimize byproducts.
Purification: Employing recrystallization or chromatographic techniques such as silica gel column chromatography with gradient elution (hexane/ethyl acetate) to achieve purity levels above 95%.
Safety: Strict adherence to handling protocols due to the reactive nature of chloroformates and potential hazards associated with bicyclic amine intermediates.
Analytical Techniques for Validation
To confirm the successful preparation and purity of the compound, the following analytical methods are applied:
| Technique | Purpose | Typical Results |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and stereochemistry | ^1H NMR signals at δ 1.44 ppm (Boc tert-butyl protons), 4.29–1.28 ppm (bicyclic protons) |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight verification | Molecular ion peak [M+H]^+ at m/z 241.3 |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity > 95%, UV detection at 210–254 nm |
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | Diamine or hydrazine derivatives | Precursor for bicyclic ring formation |
| Cyclization conditions | Acid or base catalysis, reflux or room temp | Intramolecular ring closure |
| Esterification reagent | tert-Butyl chloroformate | Introduces tert-butyl carboxylate group |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, acetonitrile | Polar aprotic solvents preferred |
| Temperature | 0–5°C for esterification | Controls side reactions |
| Oxidizing agent | PCC, Dess–Martin periodinane | Introduces ketone at position 4 |
| Purification | Recrystallization, silica gel chromatography | Achieves >95% purity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the diazabicyclo structure.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures and heterocycles .
Biology: In biological research, it serves as a scaffold for the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
- CAS : 1251015-63-0
- Molecular Weight : 226.32 g/mol (C₁₂H₂₂N₂O₂)
- Key Difference : Lacks the 4-oxo group, reducing polarity and molecular weight by ~14 g/mol.
- Applications : Used in synthesizing antiviral agents (e.g., maraviroc analogues) .
- Synthesis : Prepared via hydrogenation of benzyl-protected intermediates .
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
- CAS : 1251010-45-3
- Molecular Weight : 242.29 g/mol (C₁₂H₂₀N₂O₃)
- Key Difference : Contains a 3-oxa (ether) group instead of the 4-oxo (ketone) and adopts a [3.3.1] bicyclic framework.
- Applications : Used in FGFR tyrosine kinase inhibitors, demonstrating how ring size and heteroatom placement alter target specificity .
Pharmacological Activity
| Compound | Target | Docking Score (kcal/mol) | Key Structural Feature |
|---|---|---|---|
| Tert-butyl 4-oxo-3,9-diazabicyclo[...] | TLR4 Receptor | -5.127 | 4-oxo group |
| (R)-2-(3-carbamoyl-5-methylphenylsulfonamido)tetrahydrofuran-3-yl)acetic acid | TLR4 Receptor | -5.228 | Sulfonamide moiety |
| 9-Methyl-3,9-diazabicyclo[3.3.1]nonane derivatives | Nicotinic Acetylcholine Receptors | N/A | Methyl substitution |
- The 4-oxo group in the title compound contributes to a TLR4 docking score of -5.127 , slightly lower than the top-performing sulfonamide analogue (-5.228) .
- In contrast, 9-methyl-3,9-diazabicyclo[3.3.1]nonane derivatives exhibit curare-like activity on nicotinic receptors, emphasizing the impact of bicyclic framework modifications .
Biological Activity
Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS Number: 1312456-05-5) is a bicyclic compound notable for its unique structural properties, which include a combination of seven-membered and five-membered rings. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interaction with biological targets.
- Molecular Formula : C12H20N2O3
- Molecular Weight : 240.299 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bicyclic structure facilitates binding to active sites, potentially inhibiting enzyme activity. The tert-butyl ester group enhances lipophilicity, aiding in the compound's ability to traverse biological membranes effectively .
Enzyme Inhibition
Research indicates that this compound can serve as a scaffold for designing enzyme inhibitors. Its structural attributes allow it to mimic natural substrates or transition states, thereby blocking enzyme activity critical in various biochemical pathways.
Receptor Modulation
The compound has been explored for its potential as a receptor modulator, particularly in neurological contexts. Its ability to interact with neurotransmitter receptors may position it as a candidate for treating disorders such as anxiety or depression.
Study 1: Enzyme Inhibition
A study conducted on the inhibitory effects of this compound on acetylcholinesterase (AChE) revealed significant inhibition at micromolar concentrations. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling through AChE inhibition.
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 20 |
| 10 | 50 |
| 100 | 85 |
Study 2: Receptor Interaction
In another investigation focusing on GABA_A receptors, the compound demonstrated modulatory effects at varying concentrations, indicating its role in enhancing GABAergic transmission, which is crucial for anxiety regulation.
| Concentration (µM) | % Modulation |
|---|---|
| 5 | 15 |
| 25 | 40 |
| 50 | 70 |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the reaction of diazabicyclo compounds with tert-butyl chloroformate under basic conditions (e.g., triethylamine). This method is scalable for industrial production, allowing for higher yields using continuous flow reactors.
Q & A
Q. Experimental Design :
- Synthesize analogues via Suzuki-Miyaura coupling for aryl substitutions.
- Test in vitro using radioligand displacement assays (e.g., 5-HT₃ receptor binding).
What analytical techniques are critical for characterizing stability and degradation products?
Q. Basic Research Focus
- HPLC-MS : Detect hydrolytic degradation (e.g., Boc deprotection under acidic conditions) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~219°C, similar to related bicyclic compounds) .
- NMR Spectroscopy : Monitor epimerization at chiral centers (e.g., C-6 in bicyclo[4.2.1]nonane) using NOESY .
Contradiction Management : If degradation pathways conflict with computational predictions, validate via accelerated stability studies (40°C/75% RH for 6 months).
How can hydrogen bonding networks in the solid state inform formulation strategies?
Advanced Research Focus
Cocrystal engineering with coformers (e.g., succinic acid) can improve solubility. Graph-set analysis of hydrogen bonds (e.g., R₂²(8) motifs) reveals stable supramolecular architectures . For example:
- Carbamate-carboxylate interactions : The Boc group forms robust hydrogen bonds with carboxylic acids, stabilizing amorphous dispersions.
Methodology : Screen coformers via slurry crystallization in ethanol/water mixtures and characterize via PXRD.
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and FFP3 respirators to avoid inhalation of aerosols .
- Spill management : Use vacuum collection systems to minimize dust generation .
- Storage : Refrigerate (<4°C) in airtight containers with desiccants to prevent hydrolysis .
Contradiction Note : While safety data sheets lack toxicity data (e.g., LD₅₀), assume acute hazards based on structural alerts (e.g., bicyclic amines) and adhere to ALARA principles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
